

Technical Support Center: Characterization of Impurities in "1-Pentanol, 5-(p-aminophenoxy)-"

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Compound of Interest

Compound Name:	1-Pentanol, 5-(p-aminophenoxy)-
CAS No.:	100055-08-1
Cat. No.:	B1663981

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Executive Summary

This guide addresses the technical challenges associated with **1-Pentanol, 5-(p-aminophenoxy)-** (CAS: 50995-15-4).[1] This molecule is a critical bifunctional linker used in PROTAC® development and liquid crystal synthesis. Its structure—comprising an oxidatively labile aniline moiety and a primary alcohol linked by a pentyl ether chain—presents unique challenges in purity analysis.

The following modules address the three most common inquiries received by our support center:

- Chromatographic Tailing: Handling the basic aniline group.
- Regio-Isomer Identification: Distinguishing O-alkylation from N-alkylation.
- Oxidative Instability: Managing "ghost peaks" and sample degradation.[2]

Module 1: HPLC Method Development & Peak Shape

Q: Why does 5-(p-aminophenoxy)-1-pentanol exhibit severe tailing on my C18 column, and how can I fix it?

A: The tailing is caused by the interaction between the basic amine group (aniline pKa 4-5) and residual acidic silanols on the silica support of your column. Even "end-capped" columns can exhibit this behavior with amine-terminal linkers.[1]

The Mechanism

At neutral or low pH (pH 3-6), the aniline nitrogen is partially protonated ().[1] These cations undergo ion-exchange interactions with deprotonated silanols () on the stationary phase, leading to non-linear adsorption isotherms (tailing).[1]

Troubleshooting Protocol

To resolve this, you must suppress the ionization of the amine or the silanols.

Option A: High pH Strategy (Recommended) Operate at pH > 8.0. At this pH, the aniline is deprotonated (neutral), and the high pH resistant columns ensure stability.

- Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).
- Column: Hybrid Silica (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH).

Option B: Ion-Pairing/Modifier Strategy If you must use low pH (e.g., for MS sensitivity), use a "sacrificial base." [1]

- Modifier: Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the mobile phase. TEA competes for silanol sites; TFA forms ion pairs.

Recommended Method Parameters

Parameter	Condition
Column	C18 Hybrid Particle, 150 x 4.6 mm, 3.5 µm
Mobile Phase A	10 mM Ammonium Bicarbonate (pH 10.[1]0)
Mobile Phase B	Acetonitrile
Gradient	5% B to 95% B over 20 min
Flow Rate	1.0 mL/min
Detection	UV @ 240 nm (Aniline absorption max)
Temperature	40°C (Reduces viscosity and improves mass transfer)

Module 2: Impurity Origin & Regio-Isomer Analysis

Q: I see a significant impurity with the same molecular weight (MW 195.26). Is this the N-alkylated isomer?

A: Yes, this is highly probable. The synthesis of this compound typically involves the alkylation of p-aminophenol. Since p-aminophenol is an ambident nucleophile (containing both -OH and -NH₂), alkylation can occur at the Oxygen (desired) or the Nitrogen (impurity).[1]

- Target:O-alkylation

5-(4-aminophenoxy)-1-pentanol.

- Impurity:N-alkylation

4-((5-hydroxypentyl)amino)phenol.[1]

Differentiation Workflow

These isomers have identical masses but distinct fragmentation and NMR signatures.

1. ¹H-NMR Differentiation (Diagnostic Region)

- Target (O-alkyl): Look for the methylene protons adjacent to the ether oxygen (

).[1] They typically shift to

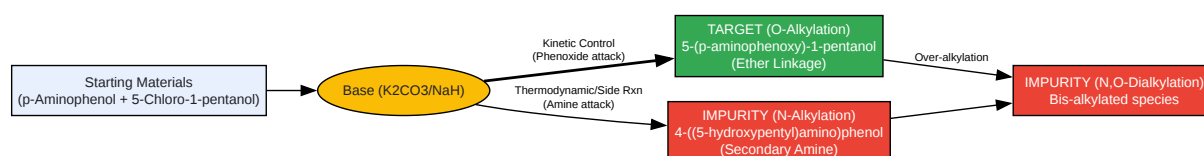
3.9 - 4.0 ppm.[1]

- Impurity (N-alkyl): The methylene protons adjacent to the amine (

) will appear upfield at

3.0 - 3.2 ppm.[1]

2. Synthesis Pathway Visualization The following diagram illustrates the origin of these impurities during the synthesis from p-aminophenol and 5-chloro-1-pentanol.



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Caption: Reaction pathways showing the competition between O-alkylation (Target) and N-alkylation (Impurity) during synthesis.

Module 3: Stability & Sample Preparation

Q: My sample turns brown after 24 hours in solution, and "ghost peaks" appear in the chromatogram. What is happening?

A: You are observing oxidative degradation.[2] The electron-rich aniline ring is highly susceptible to oxidation, forming quinone imines and azo-dimers.[1] This is accelerated in solution, particularly in protic solvents like methanol or water.

The "Ghost Peak" Phenomenon

- Quinone Imine: Often appears as a peak with [M-2H] mass.[1]
- Azo Dimer: Appears at approx 2x molecular weight ([2M-2H]).[1]

- Color Change: The "browning" is due to the formation of conjugated oligomers (similar to polyaniline formation).

Stabilized Sample Preparation Protocol

Do not dissolve this compound in pure Methanol/Water without protection. Use the following protocol for LC-MS preparation:

- Solvent: Prepare a diluent of Acetonitrile:Water (50:50).
- Antioxidant: Add 0.1% Ascorbic Acid or 0.05% Sodium Metabisulfite to the aqueous portion of the diluent. This acts as a scavenger for dissolved oxygen.
- Container: Use amber glass vials to prevent photo-oxidation.
- Temperature: Store autosampler at 4°C.

Stability Comparison Table:

Condition	4 Hours	24 Hours	48 Hours
MeOH (Ambient, Clear Vial)	0.5% Degradation	3.2% Degradation (Yellowing)	>8% Degradation (Brown)
Acetonitrile + 0.1% Ascorbic Acid	<0.1% Degradation	<0.1% Degradation	<0.2% Degradation

References

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